Carbidopa-4'-monophosphate trihydrate

Aqueous solubility Phosphate prodrug Subcutaneous infusion

Carbidopa-4'-monophosphate trihydrate (CAS 1907686-07-0), also referred to as foscarbidopa trihydrate, is the crystalline trihydrate solid form of the phosphate ester prodrug of carbidopa. It is a peripherally-acting aromatic L-amino acid decarboxylase (AADC/DOPA decarboxylase) inhibitor that, upon parenteral administration, is enzymatically converted by endogenous alkaline phosphatases into active carbidopa, which then blocks peripheral levodopa-to-dopamine conversion to increase CNS levodopa bioavailability.

Molecular Formula C10H21N2O10P
Molecular Weight 360.25 g/mol
CAS No. 1907686-07-0
Cat. No. B1460567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbidopa-4'-monophosphate trihydrate
CAS1907686-07-0
Molecular FormulaC10H21N2O10P
Molecular Weight360.25 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN.O.O.O
InChIInChI=1S/C10H15N2O7P.3H2O/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18;;;/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18);3*1H2/t10-;;;/m0.../s1
InChIKeyZTJXWBQJKYVMAL-KAFJHEIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbidopa-4'-monophosphate Trihydrate (CAS 1907686-07-0): A Water-Soluble Carbidopa Prodrug for Continuous Subcutaneous Parkinson's Therapy


Carbidopa-4'-monophosphate trihydrate (CAS 1907686-07-0), also referred to as foscarbidopa trihydrate, is the crystalline trihydrate solid form of the phosphate ester prodrug of carbidopa [1]. It is a peripherally-acting aromatic L-amino acid decarboxylase (AADC/DOPA decarboxylase) inhibitor that, upon parenteral administration, is enzymatically converted by endogenous alkaline phosphatases into active carbidopa, which then blocks peripheral levodopa-to-dopamine conversion to increase CNS levodopa bioavailability [2]. As the carbidopa component of the FDA-approved fixed-dose combination product Vyalev (foslevodopa/foscarbidopa; formerly ABBV-951), this compound enables the first and only 24-hour continuous subcutaneous infusion therapy for motor fluctuations in advanced Parkinson's disease [3].

Why Carbidopa-4'-monophosphate Trihydrate Cannot Be Substituted by Unmodified Carbidopa or Other DDC Inhibitors in Parenteral Applications


Unmodified carbidopa (free base or monohydrate) is only slightly soluble in water and practically insoluble at physiological pH, precluding its use in concentrated aqueous parenteral formulations [1]. Consequently, all conventional carbidopa-containing products are limited to oral solid dosage forms or surgically implanted intestinal gel systems (e.g., Duopa/Duodopa) that require micronized suspensions rather than true solutions [2]. Alternative peripheral DDC inhibitors such as benserazide, while approximately 10-fold more potent than carbidopa on a molar basis, are not FDA-approved in the United States and share similarly poor aqueous solubility profiles that prevent continuous subcutaneous infusion [3]. The phosphate prodrug strategy embodied by carbidopa-4'-monophosphate trihydrate overcomes these fundamental formulation barriers: the 4'-phosphate moiety increases aqueous solubility by more than 360-fold relative to carbidopa at physiological pH, yielding a concentrated true solution compatible with minimally invasive 24-hour subcutaneous infusion pump delivery [4].

Quantitative Differentiation Evidence for Carbidopa-4'-monophosphate Trihydrate (Foscarbidopa Trihydrate) vs. Carbidopa and Oral Standard of Care


Aqueous Solubility at Physiological pH: >363-Fold Increase Over Parent Carbidopa Enabling Concentrated Subcutaneous Solution Formulations

The equilibrium aqueous solubility of carbidopa-4'-monophosphate (foscarbidopa) at pH 7.4 exceeds 1 g/mL, compared with only 2.75 mg/mL for unmodified carbidopa at the same pH [1]. This represents a >363-fold increase in solubility. The solubility enhancement is so profound that pH-solubility profiles for foscarbidopa could only be experimentally measured up to pH 3.5, above which solubility exceeds practical measurement limits [1]. By contrast, unmodified carbidopa at pH 7.4 yields concentrations at least 363 times lower, making it unsuitable for preparing the highly concentrated solutions (e.g., 240/12 mg/mL foslevodopa/foscarbidopa) required for continuous 24-hour subcutaneous infusion via a wearable pump [1][2].

Aqueous solubility Phosphate prodrug Subcutaneous infusion Formulation enablement

Long-Term Chemical Stability in Solution: <2% Degradation Over 1 Year Enabling Multi-Day Continuous Infusion Without Reformulation

Under oxygen-protected conditions, solutions of carbidopa-4'-monophosphate (foscarbidopa) at high concentrations (240/12 and 360/18 mg/mL foslevodopa/foscarbidopa) demonstrated <2% change in assay values for >1 year across a wide pH range of 6.5–9.2, including physiological pH 7.4 [1]. This stability profile stands in contrast to unmodified carbidopa, which is known to be susceptible to oxidative and decarboxylative degradation in aqueous media and requires antioxidant stabilizers in oral formulations [1][2]. Carbidopa has been reported to be unstable in tap water and to degrade rapidly at neutral pH [2]. The phosphate ester at the 4'-position protects the catechol-like phenolic hydroxyl from oxidative degradation pathways that plague the parent compound [1].

Chemical stability Solution degradation Long-term infusion Oxidative stability

Phase 3 Clinical Superiority in Motor Fluctuation Control: +1.75 Hours ON Time and −1.79 Hours OFF Time vs. Oral Immediate-Release Carbidopa/Levodopa

In the pivotal Phase 3, randomized, double-blind, double-dummy, active-controlled M15-736 trial (NCT04380142; n=141), continuous 24-hour subcutaneous infusion of foslevodopa/foscarbidopa (ABBV-951) was compared directly against oral immediate-release carbidopa/levodopa (LD/CD) tablets over 12 weeks in patients with advanced Parkinson's disease experiencing ≥2.5 h/day of OFF time [1]. The foslevodopa/foscarbidopa arm demonstrated a significantly greater increase in ON time without troublesome dyskinesia: +2.72 h (SE 0.52) vs. +0.97 h (SE 0.50) for oral LD/CD, yielding a difference of +1.75 h (95% CI 0.46–3.05; P=0.0083) [1][2]. OFF time was reduced by −2.75 h (SE 0.50) vs. −0.96 h (SE 0.49), a difference of −1.79 h (95% CI −3.03 to −0.54; P=0.0054) [1][2]. Additionally, only 17% (8 of 47) of ABBV-951 recipients reported being OFF upon waking vs. 63% (38 of 60) of oral LD/CD recipients, despite the oral group including nighttime dosing [1].

Phase 3 clinical trial Motor fluctuations ON time OFF time Advanced Parkinson's disease

Pharmacokinetic Advantage: Stable Levodopa Plasma Exposure Maintained for ≤72 Hours vs. Pulsatile Oral Pharmacokinetics

Continuous subcutaneous infusion of carbidopa-4'-monophosphate (foscarbidopa) co-formulated with foslevodopa produces stable levodopa plasma concentrations with minimal fluctuation, maintained for up to 72 hours [1]. In a Phase 1 study in PD patients, LD exposure quickly reached steady state (at approximately 16 hours) and remained stable thereafter, with average steady-state LD concentrations ranging from 747 to 4660 ng/mL across dose groups, corresponding to clinically relevant exposures [2]. The fluctuation in LD concentration was described as very low [2]. This contrasts with oral immediate-release LD/CD, which produces pulsatile plasma profiles with peaks and troughs over a 4–6 hour dosing interval [2]. The estimated human in vivo IC50 of carbidopa (following foscarbidopa conversion) for inhibition of peripheral LD clearance was 44 ng/mL [1].

Pharmacokinetics Steady-state Levodopa exposure Subcutaneous infusion PK fluctuation

Trihydrate Crystalline Solid Form: Enabling Scalable Isolation, Storage, and Manufacture of Foscarbidopa Drug Substance

The trihydrate crystalline solid form of carbidopa-4'-monophosphate was specifically identified and developed to facilitate isolation and storage of foscarbidopa drug substance, as conventional synthesis methods for levodopa phosphate prodrugs failed when applied to carbidopa due to stability challenges [1]. The scalable asymmetric synthesis of foscarbidopa, featuring a Mizoroki–Heck reaction followed by enantioselective hydrazination, was developed in tandem with the identification of this stable trihydrate solid form to enable pilot-scale manufacture [1][2]. The trihydrate form (CAS 1907686-07-0; molecular formula C₁₀H₂₁N₂O₁₀P; MW 360.25) is distinguished from the anhydrous foscarbidopa (CAS 1907685-81-7; MW 306.21) by its three water molecules of crystallization, which confer improved solid-state handling properties for pharmaceutical manufacturing [1][3].

Solid-state chemistry Trihydrate Crystallization Drug substance manufacturing Polymorph

Procurement-Relevant Application Scenarios for Carbidopa-4'-monophosphate Trihydrate Based on Verified Differentiation Evidence


Development of Continuous Subcutaneous Infusion Formulations for Advanced Parkinson's Disease

The >363-fold aqueous solubility advantage of carbidopa-4'-monophosphate trihydrate over unmodified carbidopa at pH 7.4 directly enables the preparation of concentrated, stable solutions (e.g., 240/12 mg/mL foslevodopa/foscarbidopa) suitable for 24-hour continuous subcutaneous infusion via a wearable pump [1]. This application scenario is validated by the FDA approval of Vyalev, the Phase 3 M15-736 trial demonstrating +1.75 h improvement in ON time and −1.79 h reduction in OFF time versus oral standard of care, and the demonstration of stable PK for ≤72 hours [1][2]. Researchers developing novel parenteral Parkinson's disease therapies should procure the trihydrate form (CAS 1907686-07-0) specifically, as this is the crystalline solid form used in the approved product [3][4].

Pharmaceutical Development of Non-Oral Carbidopa Delivery Systems

Unmodified carbidopa's aqueous insolubility (<3 mg/mL at pH 7.4) precludes its use in any parenteral, transdermal, or transmucosal delivery system requiring aqueous solubility [1]. Carbidopa-4'-monophosphate trihydrate eliminates this formulation barrier: its >1 g/mL solubility at pH 7.4 and <2% degradation over 1 year in oxygen-protected solution make it the only viable carbidopa-derived active pharmaceutical ingredient for aqueous parenteral product development [1][2]. This is particularly relevant for organizations pursuing alternative routes of administration (subcutaneous, intravenous, intranasal, or buccal) where carbidopa's DDC-inhibitory activity is required but its solubility limitations have historically blocked formulation [1].

Reference Standard Procurement for Bioanalytical Method Development and Quality Control

Analytical laboratories developing LC-MS/MS or HPLC-UV methods for quantification of foscarbidopa and its metabolites in plasma or formulation matrices require a well-characterized reference standard of the trihydrate form [1]. The trihydrate's defined stoichiometry (3 water molecules; MW 360.25) and demonstrated solid-state stability facilitate accurate standard preparation and calibration [2][3]. Laboratories should verify that the CAS number 1907686-07-0 (trihydrate) rather than 1907685-81-7 (anhydrous) corresponds to the material procured, as the difference in molecular weight (360.25 vs. 306.21) would introduce a 17.7% gravimetric error in standard preparation if the incorrect form is used [3].

Comparative Preclinical Pharmacology Studies of DDC Inhibitor Prodrugs

For academic or industry research groups comparing peripheral DDC inhibition strategies, carbidopa-4'-monophosphate trihydrate offers quantifiable advantages over both unmodified carbidopa and benserazide as a tool compound for parenteral administration in animal models [1]. The human in vivo IC50 of 44 ng/mL for carbidopa (post-foscarbidopa conversion) provides a benchmark for dose selection and PK/PD modeling [1]. Preclinical proof-of-concept studies in rats, dogs, and minipigs have demonstrated that continuous SC co-administration of foslevodopa/foscarbidopa at ratios from 4:1 to 15:1 delivers therapeutically relevant LD concentrations (>5 μg/mL at steady state), providing a validated experimental framework for further mechanistic or translational studies [1].

Quote Request

Request a Quote for Carbidopa-4'-monophosphate trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.